molecular formula C10H12OS B8001621 S-2,3-Dimethylphenylthioacetate

S-2,3-Dimethylphenylthioacetate

Cat. No.: B8001621
M. Wt: 180.27 g/mol
InChI Key: AMMIZSGABDSCKY-UHFFFAOYSA-N
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Description

S-2,3-Dimethylphenylthioacetate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2,3-Dimethylphenylthioacetate typically involves the reaction of 2,3-dimethylphenol with thioacetic acid in the presence of a catalyst. One common method is the use of acid chlorides and thiols under basic conditions to form the thioester linkage. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

S-2,3-Dimethylphenylthioacetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioester can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various thioester derivatives depending on the nucleophile used.

Scientific Research Applications

S-2,3-Dimethylphenylthioacetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable thioester linkages.

    Materials Science: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of S-2,3-Dimethylphenylthioacetate involves the formation of thioester linkages, which are stable and resistant to hydrolysis under physiological conditions. This stability makes it useful in various applications where a durable bond is required. The sulfur atom in the thioester group can also participate in redox reactions, making it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylphenylacetate: Similar structure but with an oxygen atom instead of sulfur in the ester group.

    2,3-Dimethylthiophenol: Contains a thiol group instead of a thioester.

    2,3-Dimethylphenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

S-2,3-Dimethylphenylthioacetate is unique due to the presence of the thioester group, which imparts different chemical reactivity compared to its oxygen-containing analogs. The sulfur atom provides additional redox chemistry opportunities, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

S-(2,3-dimethylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-7-5-4-6-10(8(7)2)12-9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMIZSGABDSCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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